molecular formula C14H17NO B1402380 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one CAS No. 1426528-36-0

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

Cat. No.: B1402380
CAS No.: 1426528-36-0
M. Wt: 215.29 g/mol
InChI Key: JDZYFEFGZIOXRC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features an indole core with an ethyl group at the nitrogen atom and a butanone side chain at the 5-position of the indole ring.

Preparation Methods

The synthesis of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 1-ethyl-1H-indole and butanone. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid and is carried out under reflux conditions .

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical and biological properties. The presence of the ethyl group at the nitrogen atom and the butanone side chain at the 5-position can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(1-ethylindol-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYFEFGZIOXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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